5,6,8,3',4',5'-Hexamethoxyflavone

Description

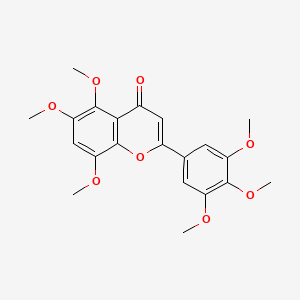

Structure

2D Structure

3D Structure

Properties

CAS No. |

135010-79-6 |

|---|---|

Molecular Formula |

C21H22O8 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

5,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H22O8/c1-23-14-7-11(8-15(24-2)19(14)27-5)13-9-12(22)18-20(28-6)16(25-3)10-17(26-4)21(18)29-13/h7-10H,1-6H3 |

InChI Key |

YSFDTCPVUDPZGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Hexamethoxyflavones

Plant Sources and Distribution

The distribution of hexamethoxyflavones is limited, with significant concentrations found primarily in the peel of citrus fruits and certain medicinal plants. sciopen.comnih.gov

The genus Citrus is the most well-known source of polymethoxyflavones. nih.govmorressier.com These compounds are particularly abundant in the peels of fruits such as sweet oranges (Citrus sinensis) and tangerines (Citrus reticulata). mdpi.comnih.govfoodb.ca While a wide variety of PMFs have been identified from citrus, the specific isomer 5,6,8,3',4',5'-hexamethoxyflavone is not among the most commonly reported. However, closely related isomers are well-documented. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) has been identified in Citrus reticulata and is considered a constituent of tangerine peel. nih.govfoodb.carsc.org Another prominent hexamethoxy-isomer found in citrus is Nobiletin (B1679382) (5,6,7,8,3',4'-hexamethoxyflavone). nist.govnist.gov The presence and concentration of these flavonoids can vary significantly between different species and even cultivars. researchgate.net

Medicinal plants are another source of hexamethoxyflavones, where these compounds are believed to contribute to the plants' therapeutic properties. researchgate.net

Detailed phytochemical investigations have led to the isolation of hexamethoxyflavone isomers from several specific plants.

Scientific studies have identified a significant concentration of a hexamethoxyflavone in the aerial parts of the Australian native plant Eremophila debilis. However, structural analysis, including X-ray crystallography, has confirmed this compound to be 5,6,7,3',4',5'-hexamethoxyflavone (B191424) . nih.govresearchgate.net This isomer was found to constitute up to 3% of the dry weight of the plant's aerial parts. nih.govresearchgate.net A review of the available literature does not indicate the isolation of the this compound isomer from Eremophila debilis.

Ageratum conyzoides, a traditional medicinal plant from the Asteraceae family, is known to produce a variety of flavonoids and other secondary metabolites. researchgate.netenvirobiotechjournals.com Phytochemical studies have led to the isolation of several methylated flavonoids from this species. Specifically, research has documented the isolation of 3′,4′,5′,5,6,7-Hexamethoxyflavone and 5,6,7,3',4',5'-hexamethoxyflavone . researchgate.netmedchemexpress.eu Current scientific literature does not appear to contain reports on the isolation of this compound from Ageratum conyzoides.

The genus Aniba, belonging to the Lauraceae family, is known for producing various classes of natural products. However, a review of published scientific literature did not yield specific reports detailing the isolation of this compound from plants within this genus.

Table 1: Documented Hexamethoxyflavone Isomers in Specific Plants

| Plant Species | Family | Hexamethoxyflavone Isomer Isolated | Citation |

|---|---|---|---|

| Eremophila debilis | Myoporaceae | 5,6,7,3',4',5'-Hexamethoxyflavone | nih.govresearchgate.net |

| Ageratum conyzoides | Asteraceae | 3′,4′,5′,5,6,7-Hexamethoxyflavone | medchemexpress.eu |

| Ageratum conyzoides | Asteraceae | 5,6,7,3',4',5'-Hexamethoxyflavone | researchgate.net |

| Citrus reticulata (Tangerine) | Rutaceae | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | nih.gov |

| Murraya paniculata | Rutaceae | 5,7,8,3′,4′,5′-Hexamethoxyflavone | biocat.com |

Isolation from Specific Botanical Genera and Species

Elucidation of Biosynthetic Precursors and Pathways

The biosynthesis of hexamethoxyflavones is a multi-step process that begins with the general flavonoid pathway and is followed by a series of specific modification reactions. The core structure of flavonoids originates from the phenylpropanoid and polyketide pathways.

The foundational steps involve the synthesis of a chalcone (B49325) molecule, which is then isomerized by the enzyme chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin. nih.govmdpi.com From this point, a series of hydroxylation and methylation reactions create the vast diversity of flavonoids seen in nature.

The formation of highly methoxylated flavones, such as this compound, is dependent on the sequential action of specific enzymes called O-methyltransferases (OMTs). nih.gov These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. frontiersin.org In plants like Citrus, several flavonoid O-methyltransferase (FOMT) genes have been identified. nih.govnih.gov These enzymes can exhibit specificity for different positions on the flavonoid rings (A, B, and C rings). The synthesis of a hexamethoxyflavone requires multiple, sequential methylation steps, catalyzed by one or more OMTs, acting on a polyhydroxylated flavone (B191248) precursor. The specific pattern of methoxylation, which defines each isomer, is determined by the regioselectivity of the OMTs present in the plant. mdpi.com

Involvement of the Shikimate Pathway in Flavonoid Biosynthesis

The journey to any flavonoid begins with the shikimate pathway, a core metabolic route in plants and microorganisms. researchgate.netfrontiersin.org This pathway serves as the bridge between carbohydrate metabolism and the synthesis of aromatic compounds. nih.gov It starts with the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. researchgate.netnih.gov

Through a sequence of seven enzymatic reactions, these initial molecules are converted into chorismate. nih.gov Chorismate is a critical branch-point intermediate that serves as the precursor for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. frontiersin.orgnih.gov For flavonoid biosynthesis, L-phenylalanine is the key product. nih.govnih.gov

Once formed, L-phenylalanine enters the phenylpropanoid pathway. Here, a series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), convert it into p-coumaroyl-CoA. nih.govfrontiersin.org This molecule represents the entry point into the specific flavonoid biosynthetic pathway. The characteristic C6-C3-C6 flavonoid skeleton is then assembled when one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). nih.govfrontiersin.org The resulting chalcone is then isomerized to a flavanone by chalcone isomerase (CHI), establishing the foundational structure upon which further modifications, such as the extensive methoxylation seen in this compound, can occur. nih.gov

Table 1: Key Stages of the Shikimate Pathway Leading to Flavonoid Precursors

| Stage | Starting Material(s) | Key Enzyme(s) | Product(s) | Significance |

|---|---|---|---|---|

| 1. Initial Condensation | Phosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Commits carbon flow from primary metabolism to the shikimate pathway. researchgate.net |

| 2. Cyclization | DAHP | 3-dehydroquinate synthase (DHQS) | 3-dehydroquinate (DHQ) | Forms the first cyclic intermediate. frontiersin.org |

| 3. Aromatization Steps | DHQ, Shikimate, Shikimate-3-phosphate | Dehydratase, Dehydrogenase, Kinase, Synthase | Chorismate | A key branch-point precursor for aromatic amino acids. nih.gov |

| 4. Phenylpropanoid Entry | L-Phenylalanine (from Chorismate) | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA | Links the shikimate pathway to flavonoid-specific synthesis. nih.govfrontiersin.org |

| 5. Flavonoid Skeleton Formation | p-Coumaroyl-CoA, 3x Malonyl-CoA | Chalcone Synthase (CHS), Chalcone Isomerase (CHI) | Naringenin (a flavanone) | Creates the fundamental C6-C3-C6 structure of flavonoids. nih.gov |

Putative Enzymatic Steps Leading to Hexamethoxylation

The transformation of a basic flavone skeleton, such as that of apigenin (B1666066) or luteolin, into a highly methoxylated compound like this compound involves a series of precise enzymatic modifications. This process is primarily characterized by sequential hydroxylation and O-methylation reactions.

The O-methylation of flavonoids is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov These enzymes transfer a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to a specific hydroxyl group on the flavonoid ring structure. nih.gov This modification is crucial as it increases the lipophilicity of the flavonoid, potentially altering its biological activity and subcellular localization.

For a hexamethoxyflavone to be formed, the flavone core must first possess hydroxyl groups at the positions designated for methylation (C5, C6, C8, C3', C4', and C5'). The introduction of these hydroxyl groups is performed by specific hydroxylase enzymes, which are often cytochrome P450-dependent monooxygenases.

The putative pathway to this compound likely proceeds as follows:

Formation of a Polyhydroxylated Flavone Core: The biosynthesis would start from a common flavanone like naringenin. This core is then hydroxylated at multiple positions on both the A and B rings. For instance, enzymes like Flavonoid 6-hydroxylase (F6H), Flavonoid 8-hydroxylase (F8H), and Flavonoid 3',5'-hydroxylase (F3'5'H) would act on the flavone backbone to introduce hydroxyl groups at the C6, C8, C3', and C5' positions. The hydroxyls at C5, C7 (initially), and C4' are often present from earlier intermediates like apigenin or luteolin.

Sequential O-Methylation: Following hydroxylation, a series of specific Flavonoid O-methyltransferases (FOMTs) catalyze the methylation of these hydroxyl groups. Research in Citrus reticulata has identified OMTs capable of methylating multiple positions, including the 3'-, 5'-, and 7-hydroxyl groups. nih.gov It is hypothesized that a cascade of such enzymes, each with specific positional preferences, would be required. For example, a 6-OMT would methylate the C6-OH group, an 8-OMT would act on the C8-OH group, and specific B-ring OMTs would methylate the 3', 4', and 5' positions. The order of these methylation steps can vary between plant species and can influence the final product.

The accumulation of fully methylated flavonoids like this compound represents the endpoint of a highly specialized branch of the flavonoid metabolic pathway.

Table 2: Putative Enzyme Classes in Hexamethoxylation

| Enzymatic Step | Enzyme Class | Substrate (Example) | Function |

|---|---|---|---|

| Hydroxylation (A-Ring) | Flavonoid 6-hydroxylase (F6H) | Apigenin (5,7,4'-trihydroxyflavone) | Adds a hydroxyl group at the C6 position, forming Scutellarein. |

| Hydroxylation (A-Ring) | Flavonoid 8-hydroxylase (F8H) | Scutellarein | Adds a hydroxyl group at the C8 position. |

| Hydroxylation (B-Ring) | Flavonoid 3',5'-hydroxylase (F3'5'H) | Apigenin | Adds hydroxyl groups to the C3' and C5' positions of the B-ring. |

| O-Methylation | Flavonoid O-methyltransferase (FOMT/OMT) | Polyhydroxylated Flavone | Transfers a methyl group from S-adenosyl-methionine (SAM) to a specific hydroxyl group on the flavone core. nih.gov |

Synthetic Approaches to Hexamethoxyflavones and Analogues

Chemical Synthesis Methodologies for Polymethoxyflavones

The construction of the flavone (B191248) skeleton and the introduction of multiple methoxy (B1213986) groups are central to the synthesis of compounds like 5,6,8,3',4',5'-hexamethoxyflavone. Key reactions in this process often include the Claisen-Schmidt condensation to form chalcone (B49325) intermediates, followed by oxidative cyclization. nih.gov The Baker-Venkataraman rearrangement is another classical method, which involves the transformation of 2-acetoxyacetophenones into 1,3-diketones that serve as crucial precursors for flavones. wordpress.com

Strategies Employing Bromination

Bromination is a key strategy in the synthesis of flavonoids, often used to activate specific positions for further functionalization or to facilitate cyclization reactions. niscpr.res.inresearchgate.net

Selective Bromination of Chalcones: The bromination of 2'-hydroxychalcones is a critical step in some synthetic routes to flavones. However, this reaction can be complicated by nuclear bromination as a side reaction. To circumvent this, the 2'-hydroxyl group often requires protection prior to bromination. niscpr.res.in A more environmentally friendly approach involves the selective bromination of the double bond in 2'-hydroxychalcones using ammonium (B1175870) bromide and ammonium persulfate under solvent-free grinding conditions. This method avoids the need for protecting the hydroxyl group. niscpr.res.in

Bromination of the Flavone Core: Direct and selective bromination at the 3-position of the flavone ring can be achieved using reagents like tetraalkylammonium bromide in the presence of (diacetoxyiodo)benzene, offering a milder alternative to molecular bromine. researchgate.net Brominated anthraquinones, which can be synthesized from bromothiophenes, also serve as versatile building blocks for more complex structures. nih.gov

| Reagent/Method | Substrate | Product | Key Features |

| Ammonium bromide & Ammonium persulfate (grinding) | 2'-Hydroxychalcones | α,β-Dibromo-2'-hydroxychalcones | Ecofriendly, no protection of hydroxyl group needed. niscpr.res.in |

| R4NBr/PhI(OAc)2 | Flavones | 3-Bromoflavones | Mild conditions, avoids molecular bromine. researchgate.net |

| NBS | 2,5-dimethoxyphenol | 4-Bromo-2,5-dimethoxyphenol | Regioselective bromination. mdpi.com |

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNA) is a fundamental reaction for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. lumenlearning.comopenstax.org

In flavonoid synthesis, this reaction can be employed to introduce hydroxyl or methoxy groups. The mechanism typically involves the attack of a nucleophile on an aryl halide, forming a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comopenstax.org The presence of electron-withdrawing groups, such as nitro groups, in the ortho or para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. openstax.orgyoutube.com While less common than electrophilic substitution in flavonoid synthesis, it provides a valuable tool for specific structural modifications. openstax.org

Methylation Techniques for Flavonoid Ring Systems

Methylation is a critical step in the synthesis of polymethoxyflavones, as it significantly enhances their metabolic stability and bioavailability. researchgate.netnih.gov This process involves the conversion of hydroxyl groups on the flavonoid skeleton to methoxy groups.

Enzymatic Methylation: In nature, O-methylation is catalyzed by flavonoid O-methyltransferases (FOMTs), which use S-adenosylmethionine (SAM) as a methyl donor. nih.govfrontiersin.org These enzymes can exhibit specificity for different positions on the flavonoid rings. For example, some FOMTs are specific for the A ring, while others target the B ring. nih.gov

Chemical Methylation: In the laboratory, methylation is typically achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The choice of solvent and base can influence the regioselectivity of the methylation.

| Methylation Type | Key Features |

| O-methylation | Increases lipophilicity and metabolic stability. nih.gov |

| C-methylation | Enhances cell entry and prevents degradation. mdpi.com |

Application of Benzyl (B1604629) Protection and Deprotection

In the multi-step synthesis of complex molecules like hexamethoxyflavones, protecting groups are often necessary to prevent unwanted side reactions of sensitive functional groups, particularly hydroxyl groups. commonorganicchemistry.comgoogle.com

Protection: The benzyl group is a widely used protecting group for hydroxyls due to its stability under various reaction conditions. commonorganicchemistry.comgoogle.com It is typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. commonorganicchemistry.com For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org

Deprotection: The removal of the benzyl group is most commonly achieved through catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (Pd/C). commonorganicchemistry.com Alternative methods are available for substrates with functional groups that are sensitive to hydrogenation. For instance, oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be employed, especially for p-methoxybenzyl ethers. google.comorganic-chemistry.orgrsc.org Recent methods have also explored the use of photocatalysis for the deprotection of benzyl groups under mild conditions. researchgate.net

| Method | Reagents | Key Features |

| Protection | ||

| Williamson Ether Synthesis | Benzyl bromide (BnBr), Base (e.g., NaH) | Common method for introducing benzyl groups. commonorganicchemistry.comorganic-chemistry.org |

| Acidic Conditions | Benzyl trichloroacetimidate | Suitable for base-sensitive substrates. organic-chemistry.org |

| Deprotection | ||

| Catalytic Hydrogenolysis | H2, Pd/C | Most common and efficient method. commonorganicchemistry.com |

| Oxidative Deprotection | DDQ | Useful for substrates sensitive to hydrogenation. organic-chemistry.orgrsc.org |

| Photocatalysis | Riboflavin tetraacetate, blue light | Mild and selective deprotection. researchgate.net |

Friedel-Crafts Acetylation and Aldol (B89426) Condensation in Flavone Synthesis

The construction of the core flavone structure often relies on classic carbon-carbon bond-forming reactions like the Friedel-Crafts acylation and the aldol condensation. nih.govrsc.orgnih.gov

Friedel-Crafts Acetylation: This reaction is a cornerstone for introducing an acyl group onto an aromatic ring. rsc.orgnih.govsigmaaldrich.com In flavone synthesis, it is used to prepare substituted acetophenones, which are key starting materials. nih.govmdpi.com The reaction typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgnih.govsigmaaldrich.com Intramolecular Friedel-Crafts acylation can also be used to form cyclic ketones. rsc.orgnih.gov

Aldol Condensation: The Claisen-Schmidt condensation, a type of aldol condensation, is widely used to synthesize chalcones. nih.gov This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. nih.gov The resulting 2'-hydroxychalcones are pivotal intermediates that can be subsequently cyclized to form flavanones and flavones. nih.govnih.gov

Cyclization and Dehydrogenation Procedures (e.g., DDQ dehydrogenation)

The final steps in many flavone syntheses involve the cyclization of a chalcone intermediate followed by dehydrogenation to form the aromatic C-ring. nih.govnih.gov

Oxidative Cyclization: Various reagents can effect the oxidative cyclization of 2'-hydroxychalcones to flavones. nih.govnih.gov Palladium(II) catalysts have been shown to be effective for this transformation, proceeding through an oxidative Heck coupling mechanism. nih.gov Iodine in dimethyl sulfoxide (B87167) (DMSO) is another common system for this cyclization. mdpi.com

Dehydrogenation of Flavanones: Flavanones, which can be formed from the cyclization of chalcones, can be dehydrogenated to flavones. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful oxidizing agent frequently used for this purpose. rsc.orgnih.govdu.ac.in The reaction is typically carried out in a solvent like dioxane. researchgate.net Other oxidizing agents for this conversion include manganese(III) acetate (B1210297), which offers a less toxic alternative to reagents like selenium dioxide. researchgate.net

| Reagent | Reaction Type | Key Features |

| Palladium(II) catalysts | Oxidative cyclization of 2'-hydroxydihydrochalcones | Can lead to either flavones or flavanones depending on conditions. nih.gov |

| Iodine/DMSO | Oxidative cyclization of 2'-hydroxychalcones | A common and effective method for flavone synthesis. mdpi.com |

| DDQ | Dehydrogenation of flavanones | A strong and widely used oxidant for aromatization. rsc.orgnih.govdu.ac.in |

O-Prenylation and O-Farnesylation in Flavonoid Derivatization

The addition of prenyl or farnesyl groups to the flavonoid core, known as O-prenylation and O-farnesylation, respectively, is a key derivatization technique. These lipophilic side chains can enhance the bioavailability and bioactivity of the parent compound. nih.gov Prenylated flavonoids are known for a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. nih.gov

The introduction of these isoprenoid moieties is catalyzed by prenyltransferases, which facilitate a Friedel–Crafts alkylation of the flavonoid skeleton. nih.gov While most prenyltransferases exhibit high substrate specificity, they are instrumental in creating the vast structural diversity of naturally occurring prenylated flavonoids. nih.gov For example, the presence of a geranyl side chain, a type of prenyl group, in certain flavanones significantly increases their cytotoxic effects compared to their non-geranylated counterparts. nih.gov This underscores the importance of prenylation in augmenting the biological potency of flavonoids.

Chemoenzymatic and Biotechnological Routes for Flavonoid Production

The limitations and environmental concerns associated with traditional chemical synthesis have spurred the development of chemoenzymatic and biotechnological methods for producing and modifying flavonoids. These approaches offer greater specificity and sustainability.

Enzymatic Modification of Flavonoids

Enzymes offer a powerful toolkit for the precise modification of flavonoid structures. Their high selectivity allows for reactions at specific sites on the flavonoid molecule, often under mild conditions. Chemical modifications, when used in conjunction with enzymatic treatments, can further enhance the properties of the resulting compounds. For instance, chemical modifications like acetylation and hydroxypropylation, combined with β-amylase treatment, have been shown to improve the complexation capability of starch with flavonoids like naringenin. uark.edu

Enzymatic systems from various microorganisms are capable of a wide range of transformations, including hydroxylation, O-methylation, and hydrolysis. mdpi.com For example, specific chemical modifications of amino acid side-chains in collagen can alter its susceptibility to enzymatic degradation, demonstrating how chemical and enzymatic processes can be synergistically employed. scholaris.ca These enzymatic modifications are crucial for creating novel flavonoid derivatives with improved solubility, stability, and biological activity.

Microbial Transformation of Flavonoid Structures

Microbial biotransformation has emerged as a valuable and environmentally friendly method for producing novel flavonoids that may not exist in nature. nih.gov Microorganisms such as fungi and bacteria possess diverse enzymatic machinery capable of performing a wide array of reactions on the flavonoid scaffold.

Common microbial transformations include hydroxylation, O-demethylation, glycosylation, and dehydrogenation. nih.gov Fungal strains, particularly from the genera Aspergillus, Penicillium, and Cunninghamella, are widely used for flavonoid biotransformation and can execute these reactions with high yields. nih.gov For example, Aspergillus niger is a versatile microorganism that can transform flavanone (B1672756) into several different products. nih.gov

A study on the biotransformation of 3',4',5'-trimethoxyflavone using entomopathogenic filamentous fungi, such as Beauveria bassiana, demonstrated high conversion rates. The process resulted in products from progressive demethylation and 4''-O-methylglucosylation. researchgate.net Another example is the transformation of 7-methoxyflavanone (B1630992) by Cunninghamella elegans, which resulted in regioselective O-demethylation and sulfation. mdpi.com These microbial systems provide a sustainable platform for generating a diverse library of flavonoid derivatives for further investigation.

Mechanistic Investigations of Biological Activities in Cellular and Preclinical Models

Research on Antiproliferative and Anticancer Mechanisms

The primary focus of research into hexamethoxyflavones has been their ability to inhibit the growth and proliferation of cancer cells. These compounds, found in citrus peels and certain medicinal plants, are being evaluated for their potential as novel anticancer agents. nih.govnih.gov

Inhibition of Cellular Proliferation in Cancer Cell Lines

Studies have demonstrated the growth-inhibitory effects of 5,6,8,3',4',5'-Hexamethoxyflavone and its isomers in various cancer cell lines. A notable area of investigation has been in triple-negative breast cancer (TNBC), a particularly aggressive form of the disease. nih.govnih.govmdpi.com

In a study comparing 5,6,7,3',4',5'-Hexamethoxyflavone (B191424) with its well-known isomer, nobiletin (B1679382) (5,6,7,8,3',4'-Hexamethoxyflavone), both compounds markedly inhibited the growth of the Hs578T triple-negative breast cancer cell line and its more migratory subclone, Hs578Ts(i)8, in a time-dependent manner. nih.govnih.gov While the effects were limited after 24 hours, significant growth inhibition of approximately 40-50% was observed after 48 and 72 hours of treatment. nih.gov Interestingly, 5,6,7,3',4',5'-Hexamethoxyflavone was found to be less toxic than nobiletin while exhibiting a similar growth-inhibitory effect after 72 hours. nih.govnih.gov

Another polymethoxyflavone, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5HHMF), has also shown potent growth inhibitory effects on multiple human colon cancer cells. nih.gov

Research has also extended to leukemia cell lines. Polymethoxyflavones have been shown to inhibit the growth of the human leukemia HL-60 cell line and suppress proliferation. iiarjournals.org

Table 1: Antiproliferative Activity of Hexamethoxyflavones in Cancer Cell Lines

| Compound | Cancer Cell Line | Effect | Reference |

| 5,6,7,3',4',5'-Hexamethoxyflavone | Hs578T (Triple-Negative Breast Cancer) | Significant growth inhibition after 48 and 72 hours. | nih.govnih.gov |

| Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) | Hs578T (Triple-Negative Breast Cancer) | Significant growth inhibition after 48 and 72 hours. | nih.govnih.gov |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | Human Colon Cancer Cells | Potent growth inhibition. | nih.gov |

| Polymethoxyflavones (general) | HL-60 (Leukemia) | Growth inhibition and proliferation suppression. | iiarjournals.org |

Modulation of Key Intracellular Signaling Pathways

The antiproliferative effects of these hexamethoxyflavones appear to be mediated through their influence on critical intracellular signaling pathways that control cell growth, survival, and differentiation.

Mechanistic studies have revealed that the growth inhibition caused by 5,6,7,3',4',5'-Hexamethoxyflavone in triple-negative breast cancer cells is associated with a reduction in the phosphorylation levels of signaling molecules within the MAPK pathway. nih.govnih.gov The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and death, and its suppression is a key mechanism of the compound's anticancer activity. nih.govresearchgate.net

Receptor tyrosine kinases (RTKs) are cell surface receptors that play a critical role in cellular processes, and their dysregulation is often implicated in cancer. nih.gov While direct studies on this compound's impact on specific RTKs are limited, related compounds have shown effects on these pathways. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) has been observed to modify plasma membrane-associated proteins such as the epidermal growth factor receptor (EGFR) in colon cancer cells. nih.gov EGFR is a well-known RTK, and its modulation can significantly impact downstream signaling, including the MAPK and Akt pathways. mdpi.comnih.gov

Effects on Cell Cycle Progression

A key mechanism by which 5,6,7,3',4',5'-Hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells is by arresting the cell cycle. nih.govnih.gov Specifically, treatment with this compound leads to an arrest in the G2/M phase of the cell cycle. nih.govnih.gov This prevents the cells from dividing and proliferating. This effect on the cell cycle is a significant contributor to its anticancer properties. nih.govnih.govresearchgate.net Other flavone (B191248) derivatives have also been shown to induce cell cycle arrest in the G2/M phase in non-small cell lung cancer cells. mdpi.com

Table 2: Mechanistic Actions of Hexamethoxyflavones

| Compound | Mechanism | Cell Line/Model | Reference |

| 5,6,7,3',4',5'-Hexamethoxyflavone | Suppression of MAPK and Akt signaling pathways | Triple-Negative Breast Cancer Cells | nih.govnih.govresearchgate.net |

| 5,6,7,3',4',5'-Hexamethoxyflavone | G2/M cell cycle arrest | Triple-Negative Breast Cancer Cells | nih.govnih.gov |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | Modification of EGFR and Akt signaling | Colon Cancer Cells | nih.gov |

Induction of Apoptosis and Programmed Cell Death (referencing similar hexamethoxyflavones)

While direct studies on this compound are limited, extensive research on structurally similar polymethoxyflavones (PMFs), such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) and Nobiletin, provides significant insight into the mechanisms of apoptosis induction. These compounds trigger programmed cell death through multiple interconnected pathways.

A primary mechanism by which similar hexamethoxyflavones induce apoptosis is through the generation of reactive oxygen species (ROS) and the creation of an oxidative cellular environment. nih.govacs.org Studies on 5-OH-HxMF demonstrate that it causes a rapid increase in intracellular ROS in human leukemia (HL-60) cells, which is an early event in the apoptotic process. nih.govacs.org This ROS generation precedes other apoptotic events like mitochondrial cytochrome c release and caspase activation. acs.orgacs.org Similarly, the flavonoid Nobiletin has been shown to induce ROS generation in ovarian cancer cells, which contributes to its apoptotic and pyroptotic effects. acs.orgnih.gov The production of ROS can lead to irreparable DNA damage, further triggering the apoptotic cascade. acs.orgdushenkov.com

Table 1: Effect of 5-OH-HxMF on Apoptosis and ROS in HL-60 Cells

| Treatment | Time (hours) | Apoptotic Cells (%) | Key Observation |

|---|---|---|---|

| Control (0 µM 5-OH-HxMF) | 24 | 2.85% | Baseline level of apoptosis. |

| 5 µM 5-OH-HxMF | 24 | 14.9% | Dose-dependent increase in apoptosis. acs.org |

| 10 µM 5-OH-HxMF | 24 | 47.10% | |

| 25 µM 5-OH-HxMF | 24 | 64.11% | |

| 25 µM 5-OH-HxMF | 9 | 30.46% | Rapid increase in apoptosis well-correlated with DNA laddering. acs.org |

| 25 µM 5-OH-HxMF | - | - | Increased DCF fluorescence observed at 15 minutes, indicating ROS generation. acs.org |

The generation of ROS and subsequent mitochondrial stress by hexamethoxyflavones leads to the activation of the caspase cascade, a central executioner of apoptosis. nih.gov In human leukemia cells, 5-OH-HxMF treatment triggers the activation of initiator caspase-9 and effector caspase-3. acs.orgresearchgate.net The release of cytochrome c from mitochondria into the cytosol is a critical step that activates caspase-9, which in turn cleaves and activates caspase-3. researchgate.net Nobiletin has also been demonstrated to effectively induce apoptosis through the activation of caspase-8, caspase-9, and caspase-3 in human acute myeloid leukemia cells. nih.gov The activation of these caspases leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death. researchgate.netnih.gov

Similar hexamethoxyflavones modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. Specifically, the pro-apoptotic protein Bax is often upregulated. nih.govacs.org Treatment of HL-60 cells with 5-OH-HxMF resulted in an increased expression of Bax, which facilitates the release of cytochrome c from mitochondria. nih.govacs.org In studies involving Nobiletin in renal carcinoma cells, treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, shifting the cellular balance towards apoptosis. nih.gov

The induction of the GADD153 gene, also known as CHOP, is another significant mechanism in hexamethoxyflavone-induced apoptosis. nih.govacs.org GADD153 is a transcription factor that is strongly expressed in response to cellular stress, including DNA damage and oxidative stress. dushenkov.com Treatment with 5-OH-HxMF markedly enhances the expression of the GADD153 protein in a time-dependent manner in leukemia cells. acs.orgacs.orgdushenkov.com This upregulation of GADD153 is linked to the oxidative cellular environment created by the flavone, as antioxidants can prevent this increase. nih.govdushenkov.com The activation of GADD153 plays a crucial role in triggering the apoptotic process in response to the DNA damage caused by these compounds. acs.org

Caspase-Independent Apoptotic Pathways

While the primary apoptotic mechanisms of many flavonoids involve caspase activation, some related polymethoxyflavones have exhibited capabilities to induce cell death through pathways independent of caspases. For instance, studies on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF), a structurally similar compound, have shown that in addition to caspase-dependent apoptosis, a caspase-independent pathway involving the nuclear translocation of endonuclease G contributes to its apoptotic effects in human leukemia cells. nih.govnih.gov This suggests that related hexamethoxyflavones may also possess the versatility to engage alternative cell death programs, a feature that could be significant in overcoming resistance to conventional apoptosis-inducing agents. Further research is required to specifically elucidate whether this compound utilizes similar caspase-independent mechanisms.

Studies on Anti-inflammatory Mechanisms (referencing similar hexamethoxyflavones)

The anti-inflammatory properties of hexamethoxyflavones have been a significant area of investigation, with many studies focusing on their effects on key inflammatory pathways in cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages. These studies provide a framework for understanding the potential anti-inflammatory activities of this compound.

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

A hallmark of the inflammatory response is the overproduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Several hexamethoxyflavones have demonstrated a potent ability to suppress the production of these molecules in activated macrophages. For example, 3,5,6,7,3′,4′-hexamethoxyflavone has been shown to repress the production of both NO and PGE2 in LPS-induced RAW 264.7 macrophage cells. nih.govnih.govspandidos-publications.comspandidos-publications.com Similarly, nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) and 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) also significantly reduce the generation of NO and PGE2 in stimulated macrophages. nih.govspandidos-publications.commdpi.com This suppression is a critical aspect of their anti-inflammatory effect, as excessive levels of NO and PGE2 contribute to tissue damage and the perpetuation of the inflammatory state. mdpi.comnih.gov

Inhibition of Inflammatory Enzymes (e.g., iNOS, COX-2)

The synthesis of nitric oxide and prostaglandin E2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is typically low in resting cells but is rapidly induced by inflammatory stimuli like LPS. Research has consistently shown that the inhibitory effects of hexamethoxyflavones on NO and PGE2 production are directly linked to their ability to downregulate the expression of iNOS and COX-2. nih.gov

For instance, 3,5,6,7,3′,4′-hexamethoxyflavone suppresses the LPS-induced expression of both iNOS and COX-2. nih.govnih.govspandidos-publications.com Likewise, nobiletin has been observed to selectively downregulate COX-2 mRNA expression and inhibit iNOS expression. nih.govmdpi.com Furthermore, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) effectively inhibits the transcriptional activation and protein levels of iNOS and COX-2 in mouse skin stimulated by an inflammatory agent. oup.comresearchgate.net This inhibition of key inflammatory enzymes is a fundamental mechanism by which these compounds exert their anti-inflammatory effects. nih.gov

Table 1: Effect of Hexamethoxyflavones on Inflammatory Enzymes

| Compound | Model System | Target Enzyme | Observed Effect | Reference |

| 3,5,6,7,3′,4′-Hexamethoxyflavone | LPS-stimulated RAW 264.7 cells | iNOS, COX-2 | Suppression of expression | nih.govnih.govspandidos-publications.com |

| Nobiletin | Human synovial cells, Mouse macrophages | COX-2, iNOS | Downregulation of mRNA and protein expression | nih.govmdpi.com |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | LPS-stimulated RAW 264.7 cells | iNOS, COX-2 | Downregulation of expression | spandidos-publications.com |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) | TPA-stimulated mouse skin | iNOS, COX-2 | Inhibition of transcriptional activation and protein levels | oup.comresearchgate.net |

Repression of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.govnih.gov A key mechanism underlying the anti-inflammatory effects of many hexamethoxyflavones is their ability to repress the activation of the NF-κB pathway. frontiersin.org

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Several hexamethoxyflavones have been shown to interfere with this process. For example, 3,5,6,7,3′,4′-hexamethoxyflavone decreases the nuclear translocation of NF-κB by preventing the phosphorylation of IκBα. nih.govnih.govspandidos-publications.com Similarly, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) and nobiletin also inhibit the LPS-induced nuclear translocation of NF-κB. spandidos-publications.commdpi.comnih.gov This blockade of NF-κB activation is a central event that leads to the broad-spectrum anti-inflammatory activity of these compounds. nih.gov

Modulation of Cytokine Production (e.g., IL-6, TNF-α, IL-1β)

Pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), are key signaling molecules that orchestrate and amplify the inflammatory response. nih.govnih.govpasteur.fr The ability of hexamethoxyflavones to modulate the production of these cytokines is another important aspect of their anti-inflammatory profile.

Table 2: Modulation of Pro-inflammatory Cytokine Production by Hexamethoxyflavones

| Compound | Model System | Cytokine(s) Inhibited | Observed Effect | Reference |

| 3,5,6,7,3′,4′-Hexamethoxyflavone | LPS-stimulated RAW 264.7 cells | IL-6, TNF-α, IL-1β | Suppression of production and mRNA expression | nih.govspandidos-publications.comspandidos-publications.com |

| Nobiletin | Mouse macrophages | IL-1α, IL-1β, TNF-α, IL-6 | Interference with production | nih.govnih.gov |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | LPS-stimulated RAW 264.7 cells | TNF-α, IL-1β | Inhibition of release and transcription | spandidos-publications.com |

Effects on Macrophage Activation (e.g., LPS-induced RAW264.7 cells)

Macrophages are central players in the inflammatory process, and their activation by stimuli like bacterial lipopolysaccharide (LPS) is a key event in the initiation of inflammation. nih.govspandidos-publications.comspandidos-publications.com The RAW264.7 murine macrophage cell line is a widely used in vitro model to study the mechanisms of inflammation and the effects of anti-inflammatory agents.

The research findings discussed in the preceding sections have consistently utilized LPS-stimulated RAW264.7 cells to elucidate the anti-inflammatory mechanisms of various hexamethoxyflavones. nih.govnih.govspandidos-publications.comspandidos-publications.com These studies collectively demonstrate that compounds such as 3,5,6,7,3′,4′-hexamethoxyflavone and 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone effectively counteract the inflammatory response triggered by LPS in these cells. nih.govspandidos-publications.com They achieve this by inhibiting the production of key inflammatory mediators and cytokines, suppressing the expression of inflammatory enzymes, and blocking the activation of the critical NF-κB signaling pathway. These effects highlight the significant potential of hexamethoxyflavones to modulate macrophage-mediated inflammation.

Investigations into Other Biological Activities (referencing general polymethoxyflavones)

Polymethoxyflavones (PMFs) are a class of flavonoids that have demonstrated a wide array of biological activities in preclinical research. tandfonline.com These compounds, found abundantly in citrus peels, are noted for their potential anti-inflammatory, anticarcinogenic, and neuroprotective properties. tandfonline.comresearchgate.net Their molecular structure, characterized by multiple methoxy (B1213986) groups, contributes to their enhanced metabolic stability and oral bioavailability compared to their polyhydroxylated counterparts. nih.govoup.com Mechanistic studies in cellular and preclinical models have begun to elucidate the signaling pathways and molecular targets through which these compounds exert their effects. tandfonline.com

Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl(-) Channel Activity

The cystic fibrosis transmembrane conductance regulator (CFTR) is a cAMP-dependent chloride channel crucial for ion and fluid transport across epithelial tissues. researchgate.netnih.gov Impaired function of this channel is the underlying cause of cystic fibrosis. researchgate.net Some polymethoxyflavones have been identified as potentiators of CFTR, meaning they can enhance the channel's activity. researchgate.net

Research on related polymethoxylated flavonoids, such as 3',4',5,5',6,7-hexamethoxyflavone (HMF) and 5-hydroxy-6,7,3',4'-tetramethoxyflavone (HTF), has shown they can dose-dependently potentiate CFTR Cl(-) channel activities in a rapid and reversible manner. researchgate.net These effects suggest a potential therapeutic application for activating CFTR in related diseases. researchgate.net The activation of CFTR by these PMFs appears to involve a dual mechanism. researchgate.net

The activity of the CFTR channel is critically dependent on phosphorylation by the cAMP-dependent enzyme protein kinase A (PKA). nih.gov An increase in intracellular cyclic AMP (cAMP) levels leads to PKA activation, which in turn phosphorylates the CFTR, increasing its open probability. nih.govmdpi.com Studies suggest that some polymethoxyflavones, including HMF and HTF, may potentiate CFTR activity in part by elevating cellular cAMP levels. researchgate.net This effect is thought to be achieved through the inhibition of phosphodiesterases, enzymes that break down cAMP. researchgate.net By increasing the concentration of cAMP, these compounds can indirectly promote the PKA-mediated activation of the CFTR channel. researchgate.netmdpi.com

In addition to modulating cAMP levels, evidence suggests that some polymethoxyflavones can interact directly with the CFTR protein. researchgate.net Studies have shown that certain compounds activate CFTR without a corresponding elevation in cAMP, pointing towards a direct interaction mechanism. researchgate.net For HMF and HTF, the potentiating effect on CFTR was found to be additive with forskolin (B1673556) (an adenylate cyclase activator) and IBMX (a phosphodiesterase inhibitor), but not with genistein, another known CFTR potentiator that binds directly to the protein. researchgate.net This suggests that these PMFs may potentiate CFTR Cl(-) channel activities through both the elevation of cAMP levels and direct binding to the CFTR protein. researchgate.net This direct interaction could stabilize an open conformation of the channel or facilitate its gating, thereby enhancing chloride ion flow. researchgate.netyoutube.com

Modulation of Enzyme Activity and Receptor Signaling (General)

Polymethoxyflavones, including structural isomers and hydroxylated forms of hexamethoxyflavone, have been shown to modulate various enzyme activities and receptor signaling pathways involved in cellular growth, inflammation, and lipid metabolism. nih.govoup.comrsc.org

One study investigated the effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) on macrophage scavenger receptors, which are implicated in the development of atherosclerosis. rsc.org In terminally differentiated THP-1 macrophages, 5-OH-HxMF significantly reduced the uptake of oxidized low-density lipoprotein (oxLDL) and attenuated the expression of scavenger receptors CD36 and SR-A. rsc.org The same compound also enhanced the expression and activity of the hepatic LDL receptor (LDLR) in HepG2 cells, suggesting a role in lowering lipids. rsc.org

Other research has focused on signaling pathways related to cancer cell proliferation. nih.gov For instance, 5,6,7,3′,4′,5′-hexamethoxyflavone was found to inhibit the growth of triple-negative breast cancer cells by suppressing the MAPK and Akt signaling pathways. nih.gov Similarly, 5-OH-HxMF has been shown to inhibit key inflammatory and cell survival pathways, including p38 MAPK, ERK, and PI3K/Akt, as well as STAT3 signaling in mouse skin models. oup.com

| Compound | Cell/Model System | Target/Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) | THP-1 Macrophages | Scavenger Receptors (CD36, SR-A) | Attenuated oxLDL-mediated expression | rsc.org |

| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) | HepG2 Cells | Hepatic LDL Receptor (LDLR) | Enhanced expression and activity | rsc.org |

| 5,6,7,3′,4′,5′-hexamethoxyflavone | Hs578T Breast Cancer Cells | MAPK & Akt Signaling | Suppression of pathways | nih.gov |

| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) | Mouse Skin | p38, ERK, PI3K/Akt, STAT3 | Inhibited TPA-induced phosphorylation | oup.com |

Neuroprotective Effects in In Vitro Models (e.g., protection against oxidative damage)

Polymethoxyflavones are recognized for their neuroprotective potential, with studies demonstrating favorable effects against pathological features like oxidative stress and neuroinflammation in various neurological models. researchgate.netnih.govnih.gov

A specific hydroxylated derivative, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF), has been investigated for its neurotrophic effects in PC12 pheochromocytoma cells, a common in vitro model for neuronal studies. nih.govresearchwithrutgers.com Treatment with 5-OH-HxMF was found to effectively induce neurite outgrowth, a crucial process in neuronal development and repair. nih.govresearchwithrutgers.com This was accompanied by an increased expression of the growth-associated protein-43 (GAP-43), a marker for neuronal differentiation. nih.gov The underlying mechanism for this neurotrophic effect was identified as the activation of the cAMP/PKA/CREB signaling pathway. nih.govresearchwithrutgers.com Specifically, 5-OH-HxMF treatment led to an increase in intracellular cAMP levels and PKA activity, which in turn enhanced the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in neuronal function. nih.gov

| Compound | Cell Model | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) | PC12 Cells | - Promoted neurite outgrowth

| - Increased intracellular cAMP

| nih.govresearchwithrutgers.com |

Vasoprotective Effects in In Vitro Models

The development of atherosclerosis, a primary cause of cardiovascular disease, involves the accumulation of lipids within the arterial wall and a subsequent inflammatory response. A key initiating event is the uptake of modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), by macrophages, leading to their transformation into foam cells. rsc.org

In vitro studies on 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) have demonstrated vasoprotective effects by directly targeting this process. rsc.org Research using terminally differentiated THP-1 macrophages showed that 5-OH-HxMF significantly reduced the uptake of DiI-oxLDL (a fluorescently labeled oxLDL). rsc.org This effect was linked to the compound's ability to down-regulate the expression of critical macrophage scavenger receptors, CD36 and SR-A, which are responsible for recognizing and internalizing oxLDL. rsc.org By inhibiting foam cell formation, this PMF demonstrates a potent anti-atherosclerotic activity in a cellular model. rsc.org

Furthermore, the same study revealed that 5-OH-HxMF could enhance the uptake of LDL by liver cells (HepG2) by up-regulating the expression of the hepatic LDL receptor. rsc.org This action suggests a mechanism for lowering circulating LDL levels, which would further contribute to vascular protection.

| Compound | Cell Model | Target | Observed Effect | Implication | Reference |

|---|---|---|---|---|---|

| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) | THP-1 Macrophages | Scavenger Receptors (CD36, SR-A) | - Reduced oxLDL uptake

| Inhibition of foam cell formation | rsc.org |

| HepG2 Cells | Hepatic LDL Receptor (LDLR) | - Enhanced LDL uptake

| Potential to lower circulating LDL | rsc.org |

Suppression of Degranulation in Basophil Cells (e.g., RBL-2H3 cells)

Research concerning the direct impact of this compound on the degranulation of basophils, such as the widely used rat basophilic leukemia (RBL-2H3) cell line, is currently limited in the scientific literature. However, studies on structurally similar polymethoxyflavones (PMFs) provide a foundational context for potential mechanisms of action.

For instance, a related isomer, 5,6,7,3',4',5'-hexamethoxyflavone, has been documented to inhibit degranulation in antigen-stimulated RBL-2H3 cells. nih.gov This inhibitory effect is crucial in modulating allergic responses, as degranulation releases histamine (B1213489) and other inflammatory mediators.

Impact on Syk/PLCγ's/PKC Signaling

The signaling cascade involving spleen tyrosine kinase (Syk), phospholipase C gamma (PLCγ), and protein kinase C (PKC) is a pivotal pathway in the activation of mast cells and basophils, leading to degranulation. While direct evidence for this compound is not yet available, studies on its close structural analog, 5,6,7,3',4',5'-hexamethoxyflavone, have demonstrated a significant suppressive effect on this pathway. nih.gov

Research on a panel of PMFs, which included 5,6,7,3',4',5'-hexamethoxyflavone, revealed that these compounds significantly curbed the activation of both Syk and PLCγs in RBL-2H3 cells. nih.gov The dampening of this signaling axis is a key mechanism suggested to be responsible for the observed reduction in degranulation. nih.gov

To illustrate the inhibitory effects of related compounds on key signaling molecules, the following table summarizes findings for the isomer 5,6,7,3',4',5'-hexamethoxyflavone.

| Compound | Cell Line | Target Molecules | Observed Effect |

| 5,6,7,3',4',5'-Hexamethoxyflavone | RBL-2H3 | Syk, PLCγs | Suppression of activation |

This table presents data for a structural isomer and is intended for comparative context only, as direct data for this compound is not currently available.

Effects on Lyn Activation

Lyn, a Src family kinase, is one of the initial signaling molecules activated upon antigen-mediated cross-linking of the high-affinity IgE receptor (FcεRI) on basophils and mast cells. Its activation is a critical upstream event that initiates the entire degranulation cascade.

A study investigating the inhibitory mechanisms of several PMFs, including the closely related 5,6,7,3',4',5'-hexamethoxyflavone, on RBL-2H3 cells examined the activation of various intracellular signaling molecules. nih.gov While the study confirmed the suppression of Syk and PLCγs, it did not report a significant inhibitory effect on the activation of Lyn by the tested PMFs. nih.gov This suggests that the primary point of intervention for these types of flavonoids in the degranulation pathway may lie downstream of Lyn activation.

Further research is required to specifically elucidate the effects of this compound on Lyn activation and to confirm if its mechanistic profile aligns with that of its structural isomers.

Metabolism and Biotransformation of Hexamethoxyflavones in Biological Systems

Absorption and Systemic Distribution in Animal Models

While specific data on the absorption and systemic distribution of 5,6,8,3',4',5'-hexamethoxyflavone in animal models is limited, general principles of polymethoxyflavone (PMF) metabolism suggest that its extensive methoxylation likely enhances its metabolic stability and oral bioavailability compared to its polyhydroxylated counterparts. nih.gov The lipophilic nature of PMFs facilitates their absorption across the intestinal epithelium. Once absorbed, they are subject to distribution throughout the body via the circulatory system. The structural isomer of the title compound, nobiletin (B1679382) (5,6,7,8,3',4'-hexamethoxyflavone), has been the focus of more extensive research and provides some insight into how this compound might behave in vivo. nih.govresearchgate.net

Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or exposure of functional groups, such as hydroxyl groups, which prepares the compound for subsequent Phase II conjugation reactions. drughunter.comdrughunter.com For hexamethoxyflavones, the primary Phase I reactions are hydroxylation and O-demethylation.

Hydroxylation of Aromatic Rings

O-Demethylation Reactions

O-demethylation, the removal of a methyl group from a methoxy (B1213986) substituent to form a hydroxyl group, is another critical Phase I metabolic pathway for polymethoxyflavones. nih.gov This process is also mediated by CYP enzymes. nih.gov Studies on other methoxyflavones have shown that enzymes like CYP1B1 and CYP2A13 can efficiently catalyze the O-demethylation of methoxy groups on both the A and B rings of the flavone (B191248) structure. nih.gov For example, 3'-methoxyflavone (B1200574) and 4'-methoxyflavone (B190367) are readily O-demethylated to their corresponding hydroxyflavones by these enzymes. nih.gov Given the six methoxy groups present in this compound, it is highly probable that it undergoes significant O-demethylation in vivo, leading to the formation of various hydroxylated and partially demethylated metabolites.

Phase II Metabolic Pathways

Following Phase I metabolism, the newly formed hydroxyl groups on the flavonoid structure serve as sites for Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. drughunter.comupol.cz The two major Phase II pathways for flavonoids are glucuronidation and sulfation. researchgate.net

Glucuronidation by UDP-Glucuronosyltransferases

Glucuronidation is a major Phase II metabolic pathway for a wide range of compounds, including flavonoids. researchgate.netnih.gov This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a hydroxyl group on the substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cznih.gov The resulting glucuronide conjugates are more polar and readily excreted. nih.gov UGT enzymes from the UGT1A and UGT2B families are primarily responsible for the glucuronidation of flavonoids. nih.gov While the 5-hydroxyl group of flavonoids is generally not a substrate for glucuronidation, other hydroxyl groups introduced during Phase I metabolism are common sites for this conjugation. nih.gov

Sulfation by Sulfotransferases

Sulfation is another important Phase II conjugation reaction where a sulfonate group is transferred from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the substrate. researchgate.net This reaction is catalyzed by sulfotransferases (SULTs). drughunter.comresearchgate.net The resulting sulfate (B86663) conjugates are highly water-soluble and easily eliminated. researchgate.netaston.ac.uk Similar to glucuronidation, sulfation typically occurs on hydroxyl groups exposed or introduced during Phase I metabolism.

Methylation by Catechol-O-Methyltransferase

Catechol-O-methyltransferase (COMT) is a significant enzyme in the metabolism of various compounds containing a catechol structure, including certain flavonoids. wikipedia.org This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid, a process known as O-methylation. pan.olsztyn.plpan.olsztyn.pl This methylation is a critical step in the detoxification and inactivation of potentially reactive molecules. pan.olsztyn.plpan.olsztyn.pl

For flavonoids that possess a catechol group (two adjacent hydroxyl groups on an aromatic ring), COMT-catalyzed O-methylation can be a rapid and efficient metabolic pathway. nih.govresearchgate.net This process can significantly alter the biological properties of the flavonoid, often leading to its inactivation. nih.govresearchgate.net The rate of this methylation can be influenced by several factors, including the specific structure of the flavonoid and the presence of other competing substrates for the enzyme, such as catechol estrogens. pan.olsztyn.pl

It is also important to note that genetic variations, or polymorphisms, in the COMT gene can lead to differences in enzyme activity among individuals. pan.olsztyn.plpan.olsztyn.pl This can result in inter-individual variations in the metabolism of flavonoids and other COMT substrates. pan.olsztyn.plpan.olsztyn.pl

Role of the Gut Microbiome in Flavonoid Metabolism

The gut microbiome plays a pivotal role in the metabolism of flavonoids, including polymethoxyflavones like this compound. nih.govelsevierpure.com A significant portion of ingested flavonoids are not absorbed in the upper gastrointestinal tract and reach the colon, where they are subjected to extensive enzymatic transformations by the resident microbial communities. nih.govmdpi.com These microbial metabolic processes significantly impact the bioavailability and the nature of the circulating flavonoid metabolites. mdpi.comnih.gov

A key metabolic transformation carried out by the gut microbiota is the cleavage of the central pyranone ring (C ring) of the flavonoid structure. nih.govnih.gov Specific anaerobic bacteria, including certain species of Clostridium, have been identified as being capable of this C-ring fission. nih.gov This cleavage breaks down the core flavonoid structure into smaller phenolic compounds. nih.gov For instance, the metabolism of quercetin (B1663063) by gut bacteria can yield metabolites like 3,4-dihydroxyphenylacetic acid. nih.gov This process is crucial as it transforms the parent flavonoid into metabolites with different physicochemical properties and potentially altered biological activities. elsevierpure.com

Following the initial breakdown of the flavonoid structure, the gut microbiota can perform further modifications, including dehydroxylation and decarboxylation reactions. nih.govmdpi.com Dehydroxylation involves the removal of hydroxyl groups from the phenolic rings, while decarboxylation removes carboxyl groups. These reactions, carried out by various gut bacteria, lead to the formation of a diverse array of smaller, simpler phenolic acids and other aromatic compounds. nih.govresearchgate.net These microbially-derived metabolites are often more readily absorbed from the colon into the systemic circulation than the original flavonoid. researchgate.net

Enterohepatic Recycling of Flavonoid Metabolites

Enterohepatic recycling is a physiological process where compounds are transported from the liver to the bile, then into the intestine, and subsequently reabsorbed back into the circulation to return to the liver. taylorandfrancis.com This process can significantly prolong the presence and activity of a compound in the body.

Flavonoid metabolites, particularly glucuronide conjugates formed in the intestine and liver, can undergo enterohepatic recycling. nih.govnih.gov Glucuronides excreted in the bile can be hydrolyzed back to their aglycone form by microbial β-glucuronidases in the intestine, allowing for reabsorption. nih.gov Recent research has also highlighted a process termed "hepatoenteric recycling," where glucuronides produced in the intestine are transported to the liver, excreted into the bile, and then returned to the intestine. elifesciences.org This efficient recycling mechanism can occur even without the involvement of hepatic conjugating enzymes, emphasizing the crucial role of intestinal metabolism in the disposition of flavonoids. nih.govnih.gov This recycling loop can contribute to the sustained plasma concentrations of flavonoid metabolites. priceplow.com

Inter-individual Variability in Flavonoid Metabolism

The metabolism of flavonoids is subject to considerable inter-individual variability. nih.govnih.gov This means that different individuals can process the same flavonoid in distinct ways, leading to different metabolic profiles and potentially different health effects.

Several factors contribute to this variability:

Gut Microbiota Composition: As discussed, the composition and activity of the gut microbiome are major determinants of flavonoid metabolism. nih.govnih.gov Differences in the types and abundance of specific bacteria can lead to variations in the production of flavonoid metabolites. nih.gov This can result in individuals being classified as "high" or "low" producers of certain metabolites. nih.gov

Genetic Polymorphisms: Genetic differences in metabolic enzymes, such as Catechol-O-methyltransferase (COMT), can influence the rate and extent of flavonoid metabolism. pan.olsztyn.plnih.gov

This inter-individual variability is a critical consideration in understanding the biological effects of flavonoids, as the specific metabolites produced and their concentrations can differ substantially from person to person. nih.govvup.sk

Extraction Techniques from Natural Sources

The isolation of this compound and related PMFs from plant materials, such as citrus peels, involves separating these target compounds from the solid plant matrix. The choice of extraction method is crucial as it influences the efficiency, purity, and yield of the final extract. Methodologies are broadly categorized into conventional and modern assisted techniques.

Conventional Methods: Maceration, Reflux, Soxhlet Extraction

Conventional extraction methods are foundational techniques that primarily rely on the solvent's capacity to dissolve and extract compounds through diffusion. These methods, while straightforward, often require longer extraction times and consume larger volumes of solvents compared to modern alternatives.

Maceration involves soaking the plant material in a solvent for a specific duration with occasional agitation. redalyc.org It is a simple diffusion-based process where the solvent gradually penetrates the plant tissue to dissolve the flavonoids. redalyc.org Methanol (B129727) is a commonly used solvent in this process. redalyc.org The primary drawbacks include long extraction periods and potentially incomplete extraction. For instance, extracting phenolic compounds from orange peel via maceration at 20°C required 22 hours. mdpi.com

Reflux extraction is a step up from simple maceration, where the solvent is heated to its boiling point and the resulting vapor is condensed and returned to the extraction vessel. The elevated temperature enhances the solubility of the target compounds and the diffusion rate, leading to a more efficient and faster extraction compared to maceration.

Soxhlet extraction provides a continuous process where fresh solvent is repeatedly passed over the sample material. This is achieved by heating the solvent in a flask, with the vapor bypassing the sample thimble to a condenser. The condensed solvent then drips into the thimble, extracting the compounds. Once the solvent level reaches a certain point, a siphon system drains the extract back into the boiling flask. This cycle ensures the sample is repeatedly extracted with fresh, hot solvent, which can lead to high extraction efficiency. However, the prolonged exposure to high temperatures can risk degrading thermally sensitive compounds.

Table 1: Overview of Conventional Extraction Methods for Flavonoids

| Method | Principle | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent to allow for slow diffusion of compounds. redalyc.org | Methanol, Ethanol (B145695), Dichloromethane (B109758) redalyc.orgresearchgate.net | Simple setup, low cost. | Time-consuming, high solvent usage, potentially lower yield. mdpi.com |

| Reflux | Continuous boiling, vaporization, and condensation of the solvent to enhance extraction efficiency. | Ethanol, Methanol | Faster than maceration, improved efficiency due to heat. | Requires heating, potential for thermal degradation of compounds. |

| Soxhlet | Continuous extraction with fresh, hot solvent via a siphoning mechanism. | Methanol, Ethanol, Hexane (B92381) | High extraction efficiency, less solvent needed than maceration. | Time-consuming, prolonged heat exposure can degrade compounds. |

Modern Assisted Extraction Methods

To overcome the limitations of conventional methods, several modern techniques have been developed. These methods utilize external energy sources like ultrasound, microwaves, or enzymes to improve extraction efficiency, reduce time and solvent consumption, and provide higher yields.

Ultrasound-assisted extraction employs high-frequency sound waves (typically 20–100 kHz) to facilitate the extraction process. researchgate.net The primary mechanism is acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. researchgate.net This phenomenon generates intense local pressures and temperatures, creating microjets and shockwaves that disrupt plant cell walls and enhance mass transfer of the intracellular contents into the solvent. researchgate.netsci-hub.se

Research on citrus peels has demonstrated that UAE significantly improves the recovery of phenolic compounds. An optimized UAE process for orange peel, using a 4:1 ethanol:water ratio at 40°C with 150W of sonication power, yielded high concentrations of flavanones. researchgate.netmcours.net Studies have shown that UAE can increase the recovery of phenolic compounds by up to 60% compared to conventional maceration while being significantly faster. mdpi.com

Table 2: Research Findings on Ultrasound-Assisted Extraction (UAE) of Citrus Flavonoids

| Plant Material | Optimal Conditions | Key Findings | Reference |

|---|---|---|---|

| Orange (Citrus sinensis) Peel | Solvent: 4:1 Ethanol:Water; Temp: 40°C; Power: 150W | High yield of total phenolics and flavanones (hesperidin, naringin). Proved more efficient than conventional methods. | researchgate.netmcours.net |

| Orange By-products | Solvent: 45/55 Ethanol/Water; Time: 35 min; Amplitude: 90% | Phenolic recovery was 60% higher than with conventional extraction. | mdpi.com |

| Penggan (Citrus reticulata) Peel | Not specified | UAE was successfully optimized for the extraction of hesperidin (B1673128) and total phenolic content. | researchgate.net |

| Satsuma Mandarin (Citrus unshiu) Peel | Not specified | UAE was effectively used to extract phenolic acids and flavanone (B1672756) glycosides. | researchgate.net |

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant matrix, accelerating the extraction of target compounds. akjournals.com The microwaves cause rapid heating through the dual mechanisms of ionic conduction and dipole rotation of molecules within the sample and solvent. akjournals.com This internal heating creates localized pressure that can rupture plant cell walls, promoting the release of compounds into the solvent. greenskybio.com

MAE is noted for its rapidity and efficiency. Studies on the extraction of PMFs from the dried peels of Citrus yuko showed that compounds like tangeretin (B192479) and nobiletin (an isomer of the target compound) could be isolated in just 2.5 to 5 minutes using methanol under reflux, a significantly shorter time than conventional heating methods. jst.go.jpresearchgate.net This technique is considered a simple, cost-effective, and time-saving approach for extracting PMFs. greenskybio.comresearchgate.net

Table 3: Research Findings on Microwave-Assisted Extraction (MAE) of Citrus Polymethoxyflavones

| Plant Material | Extraction Conditions | Yields/Key Findings | Reference |

|---|---|---|---|

| Citrus yuko Peels | Solvent: Methanol; Time: 2.5-5 min; Method: Reflux with stirring | Yields: Tangeretin (0.12% w/w), Nobiletin (0.10% w/w). MAE is more rapid and efficient than conventional thermal heating. | jst.go.jpresearchgate.net |

| Lemon & Orange Peels | Method: Solvent-free MAE with linear power tuning | Low power is best for essential oils; high power is best for flavonoids (Nobiletin, Sinensetin). | akjournals.com |

| Pericarpium Citri Reticulatae | Not specified | MAE was found to be more time-saving and effective for extracting Hesperidin compared to other methods. | researchgate.net |

Enzyme-Assisted Extraction (EAE) is a green and innovative technique that uses specific enzymes to break down the structural components of plant cell walls, such as cellulose, hemicellulose, and pectin. mdpi.comnih.gov This enzymatic hydrolysis weakens the cell wall integrity, facilitating the release of intracellular bioactive compounds. mdpi.com Common enzymes used include cellulases, pectinases, and hemicellulases, either individually or in combination. researchgate.net

EAE is considered an efficient and sustainable method. assets-cdn.io The basic principle involves incubating the plant material with enzymes under optimal conditions (pH, temperature, time) before or during the extraction with a solvent. mdpi.com This pretreatment enhances the extraction yield significantly. mdpi.com A comparative study on extracting polyphenols from Citrus sinensis peel found that the enzyme-assisted process was more efficient than ultrasound-assisted extraction in recovering phenolics and showed higher antioxidant activity. sci-hub.se

Table 4: Overview of Enzyme-Assisted Extraction (EAE) for Plant Bioactives

| Principle | Common Enzymes | Advantages | Key Findings from Research |

|---|---|---|---|

| Enzymatic hydrolysis of cell wall components to facilitate the release of intracellular compounds. mdpi.commdpi.com | Cellulase (B1617823), Pectinase, Hemicellulase, Proteases nih.govresearchgate.net | Environmentally friendly, high specificity, mild operating conditions, increased yields. mdpi.comassets-cdn.io | EAE found to be more efficient than UAE for extracting polyphenols from Citrus sinensis peel. sci-hub.se Enzymatic pretreatment of corn husks with cellulase increased flavonoid recovery by ~30% compared to heat-reflux extraction. mdpi.com |

Supercritical Fluid Extraction (SFE) is an advanced separation technique that uses a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. greenskybio.com Carbon dioxide (CO₂) is the most commonly used supercritical fluid because it is non-toxic, non-flammable, inexpensive, and has a relatively low critical point (31.1°C, 73.8 bar). nih.gov

In the supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse easily into the solid plant matrix like a gas while having the dissolving power of a liquid. By manipulating the temperature and pressure, the density and solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds. SFE has been successfully developed as an efficient method for extracting and purifying PMFs from sources like Citri Reticulatae Pericarpium, yielding high-purity nobiletin, tangeretin, and 3,5,6,7,8,3',4'-heptamethoxyflavone. nih.gov The scalability of SFE makes it a significant method for the large-scale isolation of pure PMFs. nih.gov

Table 5: Research Findings on Supercritical Fluid Extraction (SFE) of Polymethoxyflavones

| Plant Material | Supercritical Fluid | Key Findings | Reference |

|---|---|---|---|

| Sweet Orange (Citrus sinensis) Peel | CO₂ | Developed as an efficient and scalable method for isolating four major PMFs, including nobiletin and tangeretin. | nih.gov |

| Citri Reticulatae Pericarpium (CRP) | CO₂ | An efficient SFE method was optimized to obtain a crude extract with maximum contents of nobiletin, tangeretin, and a heptamethoxyflavone. | nih.gov |

| General Plant Materials | CO₂ | Suitable for diffusion-controlled matrices like plants; provides high-purity extracts. | researchgate.net |

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting compounds from solid and semi-solid matrices. mdpi.com It utilizes solvents at elevated temperatures and pressures, which enhances extraction kinetics and reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. thermofisher.comthermofisher.com The high temperature decreases the viscosity of the solvent, allowing for better penetration into the matrix, while the high pressure keeps the solvent in a liquid state above its boiling point, enabling faster extraction. thermofisher.com This automated system allows for the unattended extraction of multiple samples, ensuring high throughput and reproducibility. thermofisher.com

For the extraction of this compound from plant materials, such as citrus peels, ASE offers a significant advantage by improving the recovery of this and other polymethoxyflavones. The choice of solvent is critical, with ethanol or methanol often being selected for their ability to solubilize flavonoids. The operational parameters, including temperature, pressure, static cycle duration, and the number of cycles, are optimized to maximize the extraction yield.

Table 1: Illustrative Parameters for Accelerated Solvent Extraction of this compound

| Parameter | Setting | Rationale |

|---|---|---|

| Solvent | Ethanol (96%) | Good solubility for polymethoxyflavones and considered a green solvent. mdpi.com |

| Temperature | 100 °C | Enhances extraction efficiency without causing thermal degradation of the target compound. mdpi.com |

| Pressure | 1500 psi | Maintains the solvent in a liquid state and facilitates matrix penetration. |

| Static Time | 10 min | Allows sufficient time for the solvent to diffuse into the sample matrix and dissolve the analyte. mdpi.com |

| Number of Cycles | 3 | Ensures exhaustive extraction of the compound from the sample matrix. mdpi.com |

| Flush Volume | 60% of cell volume | Optimizes the collection of the extract while minimizing solvent waste. |

| Purge Time | 120 seconds | Removes residual solvent from the extraction cell and lines. |

Separation and Purification Strategies

Following extraction, the crude extract containing this compound and other co-extracted compounds requires further separation and purification.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique used to partition compounds between two immiscible liquid phases based on their differential solubilities. For the purification of this compound, a common approach involves partitioning the initial extract (often in a polar solvent like ethanol or methanol) against a non-polar solvent. Given the methoxylated nature of the target compound, it exhibits moderate polarity.